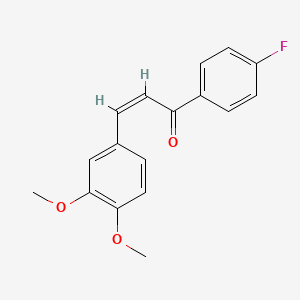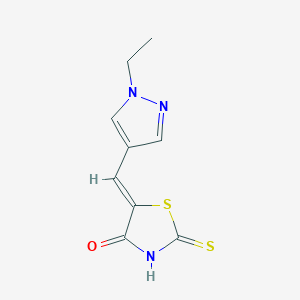
(2Z)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and alternative green chemistry approaches can be explored to make the process more sustainable and environmentally friendly.
化学反応の分析
Types of Reactions
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents on the aromatic rings.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways in biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE: The E-isomer of the compound, which has different stereochemistry.
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: A similar compound with a chlorine substituent instead of fluorine.
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: A similar compound with a methoxy substituent instead of fluorine.
Uniqueness
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of substituents and stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both methoxy and fluorine groups can enhance its stability and modify its interaction with biological targets compared to other similar compounds.
特性
分子式 |
C17H15FO3 |
|---|---|
分子量 |
286.30 g/mol |
IUPAC名 |
(Z)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3- |
InChIキー |
MWFPOMHEKFNGLA-OQFOIZHKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927663.png)
![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14927671.png)
![3-[(acetyloxy)methyl]-7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927674.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B14927678.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B14927679.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14927688.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14927704.png)

![1-benzyl-3,6-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927711.png)
![2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B14927716.png)

![[4-(2-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B14927726.png)

![(2E)-3-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14927740.png)
